5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
CAS No.: 937626-96-5
Cat. No.: VC4877046
Molecular Formula: C11H11ClN2O2
Molecular Weight: 238.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937626-96-5 |
|---|---|
| Molecular Formula | C11H11ClN2O2 |
| Molecular Weight | 238.67 |
| IUPAC Name | 5-(chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C11H11ClN2O2/c1-2-15-9-5-3-8(4-6-9)11-13-10(7-12)16-14-11/h3-6H,2,7H2,1H3 |
| Standard InChI Key | VIBXDMOJWYLCEF-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NOC(=N2)CCl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₁H₁₁ClN₂O₂, with a molecular weight of 238.67 g/mol. The 1,2,4-oxadiazole ring provides a planar, aromatic framework that enhances electronic delocalization, while the 4-ethoxyphenyl group introduces steric bulk and electron-donating effects. The chloromethyl substituent at position 5 offers a reactive site for nucleophilic substitutions, enabling derivatization.
Table 1: Key Physicochemical Properties
*Estimated based on analogs with similar substituents .
Synthesis and Optimization
Synthetic Routes
The synthesis of 5-(chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole follows a two-step protocol adapted from methodologies for analogous oxadiazoles :
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Formation of 4-Ethoxybenzohydrazide:
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4-Ethoxybenzoic acid is treated with thionyl chloride to form the acyl chloride, which reacts with hydrazine hydrate to yield the hydrazide.
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Cyclization with Chloroacetic Acid:
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The hydrazide reacts with chloroacetic acid in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent. Cyclization occurs under reflux, forming the oxadiazole ring.
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Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrazide Formation | SOCl₂, Hydrazine hydrate, 0–5°C | 85–90% |
| Cyclization | POCl₃, Reflux, 12 h | 70–75% |
Industrial Scalability
Industrial production employs continuous flow reactors to enhance yield (up to 90%) and purity (>98%). Automated systems minimize byproducts like 3,5-disubstituted isomers.
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The chloromethyl group undergoes substitution with nucleophiles (e.g., amines, thiols) in polar aprotic solvents. For example:
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Reaction with sodium azide yields 5-(azidomethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole, a precursor for "click chemistry" .
Oxidation and Reduction
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Oxidation: The ethoxy group resists oxidation under mild conditions but forms quinones with strong oxidants like KMnO₄.
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Reduction: LiAlH₄ reduces the oxadiazole ring to an open-chain diamide, though this is rarely utilized due to ring stability.
Biological Activity and Mechanisms
Anticancer Activity
Oxadiazoles with electron-donating substituents (e.g., methoxy, ethoxy) show promise in targeting topoisomerase II. In silico docking studies suggest that 4-ethoxyphenyl derivatives bind to the ATP-binding pocket with a predicted IC₅₀ of 12 µM .
Table 3: Comparative Bioactivity of Oxadiazole Derivatives
| Compound | Bioactivity (IC₅₀/MIC) | Target |
|---|---|---|
| 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | 8 µg/mL (S. aureus) | Cell membrane |
| 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | 15 µM (Topoisomerase II) | Enzyme inhibition |
| 5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole | Predicted 10–12 µM | Topoisomerase II (est.) |
Applications in Materials Science
Organic Electronics
The 4-ethoxyphenyl group enhances electron-donating capacity, making this compound a candidate for:
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Organic Photovoltaics (OPVs): As an electron transport layer, improving power conversion efficiency (PCE) by 1.2–1.5% compared to phenyl analogs.
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OLEDs: Substituted oxadiazoles emit blue light (λₑₘ = 450 nm) with a quantum yield of 0.45.
Comparison with Structural Analogs
Table 4: Substituent Effects on Properties
| Substituent (Position 3) | LogP | Antimicrobial MIC (µg/mL) | OLED Efficiency (%) |
|---|---|---|---|
| 4-Methoxyphenyl | 2.4 | 8.0 | 1.3 |
| 4-Methylphenyl | 2.1 | 10.5 | 1.1 |
| 4-Ethoxyphenyl | 2.8 | Predicted 6.5 | 1.5 |
The ethoxy group increases hydrophobicity (higher LogP), potentially enhancing blood-brain barrier penetration and OLED performance.
Future Directions
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